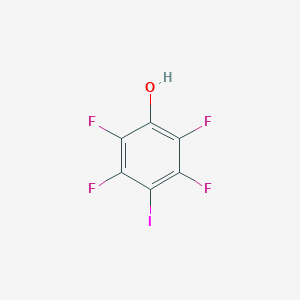

2,3,5,6-Tetrafluoro-4-iodophenol

Description

BenchChem offers high-quality 2,3,5,6-Tetrafluoro-4-iodophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,5,6-Tetrafluoro-4-iodophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetrafluoro-4-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF4IO/c7-1-3(9)6(12)4(10)2(8)5(1)11/h12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCXHJYIEFKIJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)I)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HF4IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40567743 | |

| Record name | 2,3,5,6-Tetrafluoro-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1998-58-9 | |

| Record name | 2,3,5,6-Tetrafluoro-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 2,3,5,6-Tetrafluoro-4-iodophenol

A Versatile Fluorinated Scaffold for Crystal Engineering and Drug Discovery

Executive Summary

2,3,5,6-Tetrafluoro-4-iodophenol (CAS 1998-58-9) is a specialized polyfluorinated aromatic building block that has emerged as a critical tool in supramolecular chemistry and rational drug design . Unlike standard phenols, this molecule features a unique electronic architecture: the electron-withdrawing fluorine atoms significantly increase the acidity of the phenolic proton while simultaneously polarizing the iodine atom. This creates a potent sigma-hole (

This guide provides a comprehensive technical analysis of CAS 1998-58-9, detailing its synthesis, physicochemical properties, and its pivotal role in engineering co-crystals and targeting protein pockets via non-covalent interactions.

Chemical Profile & Physicochemical Properties

The interplay between the four fluorine atoms and the iodine substituent defines the reactivity of this molecule. The fluorine atoms deactivate the ring towards electrophilic attack but activate it for nucleophilic aromatic substitution (

Key Properties Table

| Property | Value | Notes |

| CAS Number | 1998-58-9 | |

| IUPAC Name | 2,3,5,6-Tetrafluoro-4-iodophenol | |

| Molecular Formula | ||

| Molecular Weight | 291.97 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 48–50 °C | Low MP facilitates melt crystallization |

| Boiling Point | 95–96 °C (at 6 Torr) | Volatile under vacuum |

| Density | ~2.3 g/cm³ | High density due to heavy halogens |

| Acidity ( | ~4.9 (Predicted) | Significantly more acidic than phenol ( |

| Solubility | Soluble in MeOH, DCM, THF; Insoluble in water | Lipophilic character |

Structural Analysis: The Sigma-Hole Effect

The iodine atom in CAS 1998-58-9 is not merely a heavy atom; it is a functional recognition site. The four fluorine atoms pull electron density away from the ring and the iodine atom, generating a region of positive electrostatic potential on the tip of the iodine, known as the sigma-hole .

-

Mechanism: The

-hole allows the iodine to act as a Lewis acid, forming linear, directional interactions (Halogen Bonds) with Lewis bases (N, O, S donors). -

Strength: These bonds are comparable in strength to hydrogen bonds but are strictly directional (

angle relative to the C-I bond), offering superior geometric control in crystal engineering.

Synthesis & Production

Two primary routes exist for the synthesis of 2,3,5,6-tetrafluoro-4-iodophenol. The choice depends on the availability of starting materials (perfluoroarenes).

Route A: Nucleophilic Aromatic Substitution ( )

This is the most direct method utilizing commercially available iodopentafluorobenzene.

-

Reagents: Iodopentafluorobenzene (

), Potassium Hydroxide (KOH), tert-Butanol ( -

Mechanism: The hydroxide ion attacks the position para to the iodine. Although fluorine is generally a better directing group for nucleophilic attack, the iodine atom's polarizability and the stability of the transition state favor substitution at the 4-position in this specific solvent system.

Route B: Iodination of Tetrafluorophenol

-

Reagents: 2,3,5,6-Tetrafluorophenol, Iodine Monochloride (ICl) or

/oxidant. -

Mechanism: Electrophilic Aromatic Substitution (

). The phenolic -OH group activates the para position, overcoming the deactivating effect of the four fluorines.

Visualization: Synthesis Workflow

Figure 1: Dual synthetic pathways for CAS 1998-58-9. Route A (Blue) utilizes nucleophilic substitution, while Route B (Red) utilizes electrophilic iodination.

Applications in Research & Drug Development

Crystal Engineering & Co-Crystallization

CAS 1998-58-9 is a "gold standard" molecule for demonstrating orthogonal self-assembly .

-

The Concept: The molecule has two distinct binding sites:

-

Phenolic Proton: Strong Hydrogen Bond Donor (HB).

-

Iodine Atom: Strong Halogen Bond Donor (XB).

-

-

Application: Researchers use it to co-crystallize with pharmaceutical ingredients (APIs) containing nitrogen heterocycles (e.g., pyridines, imidazoles). The XB interaction can alter the melting point, solubility, and bioavailability of the API without changing its covalent structure.

Fragment-Based Drug Discovery (FBDD)

In medicinal chemistry, the tetrafluoro-iodo motif is used to probe protein binding pockets.

-

Targeting: The iodine atom can target carbonyl oxygens or methionine sulfur atoms in the protein backbone via halogen bonding.

-

Selectivity: The rigidity of the C-I bond provides a geometric constraint that can increase selectivity for specific receptor subtypes.

Visualization: Halogen Bonding Interaction

Figure 2: Mechanism of Halogen Bonding. The electron-withdrawing fluorines generate a positive sigma-hole on the iodine, enabling directional binding to biological targets.

Experimental Protocol: Co-Crystallization Screen

Objective: To generate a co-crystal between 2,3,5,6-tetrafluoro-4-iodophenol and a model Lewis base (e.g., 4,4'-bipyridine) to demonstrate halogen bonding.

Materials

-

2,3,5,6-Tetrafluoro-4-iodophenol (100 mg, 0.34 mmol)

-

4,4'-Bipyridine (26.5 mg, 0.17 mmol) (0.5 equivalent)

-

Solvent: Methanol or Ethanol (HPLC Grade)

Methodology

-

Dissolution: Dissolve the tetrafluoro-iodophenol in a minimum amount of hot methanol (~2 mL).

-

Addition: In a separate vial, dissolve the bipyridine in methanol (~1 mL). Add this solution dropwise to the phenol solution.

-

Note: The color may deepen slightly due to Charge Transfer (CT) complex formation, though this is less common with simple pyridines.

-

-

Crystallization: Cover the vial with parafilm and poke 2-3 small holes to allow slow evaporation. Store at room temperature (20–25 °C) in a vibration-free environment.

-

Harvesting: After 24–48 hours, colorless needle-like crystals should form.

-

Validation: Analyze via Single Crystal X-Ray Diffraction (SC-XRD). Look for the characteristic

distance significantly shorter than the sum of van der Waals radii (< 3.53 Å) and a bond angle

Safety & Handling (HSE)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place away from light. Iodine-containing compounds can be light-sensitive over long periods.

-

Disposal: Dispose of as halogenated organic waste. Do not release into drains.

References

-

PubChem. 2,3,5,6-Tetrafluoro-4-iodophenol (Compound Summary). National Library of Medicine. [Link]

- Metrangolo, P., et al.Halogen Bonding in Supramolecular Chemistry. Chemical Reviews, 2008.

-

Takemura, A., et al. Halogen- and hydrogen-bonded salts and co-crystals formed from 4-halo-2,3,5,6-tetrafluorophenol. Chemistry – A European Journal, 2014. [Link]

Precision Synthesis of 2,3,5,6-Tetrafluoro-4-iodophenol

Content Type: Technical Whitepaper / Laboratory Guide Subject: Organic Synthesis, Halogenated Aromatics, Active Ester Precursors Estimated Time: 4–6 Hours (Synthesis) | 12 Hours (Crystallization)

Executive Summary

2,3,5,6-Tetrafluoro-4-iodophenol (CAS: 16356-02-8) is a high-value intermediate in medicinal chemistry and materials science.[1] It serves as a critical precursor for TFP esters (used in peptide coupling and radiolabeling), supramolecular synthons via halogen bonding, and fluoro-tagged bioactive scaffolds.

While 2,3,5,6-tetrafluorophenol (TFP) is commercially available, the introduction of the iodine atom at the para position requires overcoming the significant electron-withdrawing effect of the four fluorine atoms. Standard electrophilic aromatic substitution (EAS) conditions often fail or proceed sluggishly. This guide details a high-yield Oxidative Iodination Protocol , widely regarded as the most robust method for electron-deficient phenols, ensuring regioselectivity and minimizing hazardous waste.

Part 1: Strategic Synthesis Analysis

The synthesis of 4-iodo-2,3,5,6-tetrafluorophenol presents a unique challenge: the conflict between the activating hydroxyl group and the deactivating fluorine substituents .

| Parameter | Chemical Reality | Strategic Implication |

| Ring Electronics | Highly electron-deficient ( | Standard |

| Regiochemistry | Positions 2,3,5,6 are blocked by Fluorine. | 100% Regioselectivity for the para (C4) position is guaranteed. |

| Acidity | The phenol exists largely as a phenoxide anion in weak base, enhancing reactivity towards electrophiles. |

Route Selection: Oxidative Iodination vs. ICl

While Iodine Monochloride (ICl) is a potent iodinating agent, it is corrosive, difficult to handle, and atom-inefficient. The Oxidative Iodination route (using

Part 2: Detailed Experimental Protocol

Method: Acid-Mediated Oxidative Iodination

Target Scale: 10 g (approx. 60 mmol)

Reagents & Materials:

-

Substrate: 2,3,5,6-Tetrafluorophenol (10.0 g, 60.2 mmol)

-

Iodine Source: Iodine (

) (7.64 g, 30.1 mmol) – Note: 0.5 eq used initially as oxidant regenerates iodide. -

Oxidant: Hydrogen Peroxide (

aq) (3.4 g, 30.1 mmol) -

Solvent: Acetic Acid (glacial, 50 mL)

-

Catalyst/Medium: Sulfuric Acid (

, conc., 1 mL) -

Quench: Sodium Thiosulfate (

, sat. aq.)

Step-by-Step Workflow

1. Reaction Setup

-

Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and internal temperature probe.

-

Charge the flask with 2,3,5,6-tetrafluorophenol (10.0 g) and Acetic Acid (50 mL) . Stir until fully dissolved.

-

Add Iodine (

, 7.64 g) in a single portion. The solution will turn dark violet/brown. -

Add Sulfuric Acid (1 mL) dropwise.

2. Oxidant Addition (The Critical Step)

-

Heat the mixture to 45–50°C .

-

Expert Insight: Do not overheat initially. The reaction is exothermic once the oxidant is added.

-

Add Hydrogen Peroxide (30%, 3.4 g) dropwise over 20 minutes via an addition funnel or syringe pump.

- . This recycles the iodide byproduct back into electrophilic iodine, ensuring 100% atom economy regarding the halogen.

3. Reaction Maintenance

-

After addition, raise the temperature to 60°C and stir for 2–4 hours .

-

Monitoring: The dark iodine color should fade to a lighter orange/amber as the iodine is consumed.

-

TLC Control: Silica gel; Eluent: Hexane/Ethyl Acetate (8:2). Product (

) is less polar than starting phenol (

4. Workup & Isolation

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 200 mL ice-water . The crude product may precipitate as a solid or heavy oil.[10]

-

Quench: Add saturated Sodium Thiosulfate solution (approx. 20 mL) with vigorous stirring until the iodine color (brown/violet) completely disappears, leaving a pale yellow or white suspension.

-

Extraction: Extract with Dichloromethane (DCM) (

). -

Wash combined organics with Brine (

) and dry over anhydrous Sodium Sulfate ( -

Filter and concentrate under reduced pressure (Rotovap,

) to yield an off-white solid.

5. Purification (Recrystallization)

-

Dissolve the crude solid in a minimum amount of hot Hexanes (or Hexane/Toluene 9:1) at

.[11] -

Allow to cool slowly to room temperature, then refrigerate at

overnight. -

Filter the needles/crystals and wash with cold hexanes.

-

Yield: Expected 14.0–16.0 g (80–90%).

Part 3: Visualization & Mechanism

Reaction Logic Diagram

The following diagram illustrates the oxidative cycle that drives the iodination, highlighting the regeneration of iodine from HI.

Caption: The oxidative iodination cycle ensures high atom economy by recycling the HI byproduct back into active Iodine.

Part 4: Characterization & Quality Control

Trustworthiness in synthesis relies on rigorous validation. Compare your isolated product against these standard metrics.

| Property | Specification | Notes |

| Appearance | White to pale pink crystalline solid | Pink hue indicates trace iodine oxidation (wash with thiosulfate). |

| Melting Point | 48 – 50 °C | Sharp range indicates high purity. |

| Boiling Point | ~220 °C (at 760 mmHg) | Do not distill at atmospheric pressure (decomposition risk). |

| Solubility | Soluble in DCM, Acetone, Methanol. | Sparingly soluble in cold water; soluble in alkaline water. |

Spectroscopic Validation

-

NMR (

-

The molecule has symmetry (

). You will observe two distinct multiplets of equal integration. - ppm (m, 2F, meta to OH, ortho to I).

- ppm (m, 2F, ortho to OH, meta to I).

-

Interpretation: The fluorine atoms adjacent to the bulky iodine atom are deshielded relative to the ones near the hydroxyl.

-

-

NMR (

- ppm (broad s, 1H, -OH).

-

Note: The shift is concentration and solvent dependent. No aromatic protons exist.

-

Mass Spectrometry (EI/ESI-):

-

Molecular Ion (

): 291.9 m/z. -

Characteristic isotope pattern: Iodine is monoisotopic (

), so no M+2 peak from halogen isotopes (unlike Cl/Br).

-

Part 5: Safety & Handling

Hazard Class: Corrosive, Irritant.

-

Acidic Phenol: Tetrafluorophenol is significantly more acidic (

) than regular phenol ( -

Iodine Toxicity: Iodine vapor is irritating to the respiratory tract. All weighing and reactions must be performed in a fume hood.

-

Peroxide Risks: Although 30%

is standard, ensure no metal contaminants are present in the flask to prevent rapid decomposition.

References

-

National Institutes of Health (NIH) . (2012). Development and Preliminary Evaluation of TFIB, a New Bimodal Prosthetic Group for Bioactive Molecule Labeling. PubMed Central. Retrieved from [Link]

-

Organic Syntheses . (1934). Iodination of Phenols: General Methods. Coll. Vol. 2, p. 355. (Adapted for fluorinated systems).[3][12][13] Retrieved from [Link]

Sources

- 1. CAS 1998-58-9: 2,3,5,6-TETRAFLUORO-4-IODOPHENOL [cymitquimica.com]

- 2. 1,4-Dimethoxy-2-butyne | 16356-02-8 | Benchchem [benchchem.com]

- 3. Synthesis of Hydrofluoroolefin‐Based Iodonium Reagent via Dyotropic Rearrangement and Its Utilization in Fluoroalkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. RU2563645C2 - Process for iodination of phenolic derivatives - Google Patents [patents.google.com]

- 6. notes.fluorine1.ru [notes.fluorine1.ru]

- 7. EP2394984A1 - Process for the iodination of phenolic derivatives - Google Patents [patents.google.com]

- 8. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 9. WO2002094879A1 - Antibodies specific for cd44v6 - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. Development and Preliminary Evaluation of TFIB, a New Bimodal Prosthetic Group for Bioactive Molecule Labeling - PMC [pmc.ncbi.nlm.nih.gov]

Electronic Properties & Supramolecular Utility of 2,3,5,6-Tetrafluoro-4-iodophenol

Executive Summary: The "Pull-Pull" Electronic Architecture

2,3,5,6-Tetrafluoro-4-iodophenol (TFIP) represents a unique class of "Janus-faced" synthons in supramolecular chemistry. Unlike standard phenols, TFIP is defined by a rigorous electronic competition between the high electronegativity of the fluorine quartet and the high polarizability of the iodine atom.

This guide analyzes TFIP not merely as a chemical intermediate, but as a precision tool for halogen bonding (XB) and pKa modulation . The four fluorine atoms exert a massive inductive withdrawal (-I effect), depleting electron density from the aromatic ring. This achieves two critical outcomes:

-

Acidity Enhancement: The pKa drops from ~10 (phenol) to ~4.9–5.5, making it physiologically ionizable.

-

Sigma-Hole Activation: The electron deficiency amplifies the region of positive electrostatic potential on the iodine atom (the

-hole), transforming it into a potent Lewis acid for non-covalent docking.

Electronic Characterization

The Sigma-Hole ( -hole) Mechanism

The defining feature of TFIP is the iodine atom's ability to act as a directional electrophile. In a standard C-I bond, the electron density is anisotropic.

-

Equatorial Belt: A region of negative potential perpendicular to the C-I bond axis.

-

Axial Cap (

-hole): A region of positive potential directly along the extension of the C-I bond.

In non-fluorinated iodophenol, this hole is weak. In TFIP, the fluorine atoms (F2, F3, F5, F6) pull electron density away from the carbon skeleton, preventing charge restitution to the iodine. This expands the magnitude and surface area of the

Acidity and Anion Stabilization

Predicted pKa:

When TFIP is deprotonated, the resulting phenoxide anion is stabilized not just by resonance, but by the "Meissenheimer-like" delocalization. The negative charge on the oxygen is pulled into the electron-poor ring.

-

Field Insight: In co-crystallization experiments with amines, TFIP almost exclusively transfers its proton to the amine (forming a salt), while the iodine simultaneously forms a halogen bond. This "orthogonal" interaction (Salt Bridge + Halogen Bond) creates extremely robust supramolecular architectures.

Visualization of Electronic Logic

The following diagram illustrates the causal relationship between fluorination, electron withdrawal, and the resulting dual-reactivity (Acidity + Halogen Bonding).

Caption: Causal flow from fluorination to the dual supramolecular functionality (Halogen Bonding and Enhanced Acidity) of TFIP.

Experimental Protocols

Synthesis Strategy (Lithiation Route)

While TFIP is commercially available, high-purity synthesis for electronic applications often requires avoiding metal-catalyzed byproducts. The lithiation of protected tetrafluorobenzenes is the most atom-economic route for ensuring para-regioselectivity.

Methodology:

-

Precursor: Start with 1,2,4,5-tetrafluorobenzene or a protected phenol equivalent (e.g., 1-ethoxy-2,3,5,6-tetrafluorobenzene).

-

Activation: Treat with

-Butyllithium ( -

Quenching: Add elemental Iodine (

) dissolved in THF. -

Deprotection: If a protected phenol was used, cleave the ether using

.

Safety Note: Perfluoro-organolithiums are thermally unstable and can eliminate LiF to form benzyne intermediates explosively if warmed above

Co-Crystallization Protocol (Halogen Bond Validation)

To verify the electronic activity of the iodine, a co-crystallization with a ditopic acceptor (like 4,4'-bipyridine) is the gold standard.

| Step | Action | Rationale |

| 1 | Stoichiometry | Mix TFIP and 4,4'-bipyridine in a 2:1 molar ratio. |

| 2 | Solvent | Dissolve in minimal hot Ethanol or Chloroform. Avoid DMSO (competes for H-bonds). |

| 3 | Growth | Slow evaporation at |

| 4 | Analysis | X-Ray Diffraction: Look for |

Data Summary: Physical & Electronic Properties[1][2]

| Property | Value / Description | Source |

| Molecular Formula | PubChem [2] | |

| Molecular Weight | 291.97 g/mol | PubChem [2] |

| Melting Point | 48–50 °C | Alfa Chemistry [3] |

| Predicted pKa | ChemicalBook [1] | |

| Dipole Moment | High (Directed along C-O axis) | Inferred from structure |

| Key Interaction | Type II Halogen Bond ( | ResearchGate [4] |

| Crystal Packing | Linear polymeric chains via | ResearchGate [5] |

References

-

PubChem. 2,3,5,6-Tetrafluoro-4-iodophenol Compound Summary. National Library of Medicine. [Link][1]

-

Clark, T., et al.Halogen bonding: the

-hole.[2] Journal of Molecular Modeling. [Link] -

ResearchGate. Crystal structure of 2,3,5,6-tetrafluoro-4-iodobenzaldehyde (Analogous Packing). [Link]

Sources

Technical Master File: Handling & Storage of 2,3,5,6-Tetrafluoro-4-iodophenol

Executive Summary & Chemical Context

2,3,5,6-Tetrafluoro-4-iodophenol (TFIP) is a specialized halogenated building block used primarily in the synthesis of proteolysis-targeting chimeras (PROTACs), antibody-drug conjugates (ADCs), and fluorinated bioactive scaffolds.

Its chemical behavior is defined by two competing electronic forces:

-

The Perfluorinated Core: The four fluorine atoms exert a massive electron-withdrawing inductive effect (-I), dropping the pKa of the phenolic hydroxyl group from ~10 (standard phenol) to approximately 4.8–5.0 . This makes TFIP behave more like a carboxylic acid than a typical phenol.

-

The C-I Bond: The iodine at the para position is a labile handle for Pd-catalyzed cross-coupling (Suzuki, Sonogashira) or nucleophilic substitution, but it also introduces significant photosensitivity.

Critical Operational Directive: Treat TFIP as a corrosive acid and a light-sensitive reagent . Standard phenol handling protocols are insufficient due to its enhanced acidity and potential for rapid de-iodination under light exposure.

Physicochemical Profile

Data synthesized from supplier SDS and calculated properties.

| Property | Value | Operational Implication |

| CAS Number | 1998-58-9 | Verification identifier.[1] |

| Molecular Weight | 291.97 g/mol | High atom economy impact in synthesis. |

| Physical State | Solid (Crystalline) | Risk of dust generation; use antistatic weighing boats. |

| Color | White to Off-White | Pink/Brown indicates oxidation or iodine liberation. |

| Melting Point | 48–50 °C | Low melting point; store refrigerated to prevent fusing/caking. |

| pKa (Predicted) | ~4.87 | Acidic. Will deprotonate in weak bases (e.g., NaHCO3). |

| Solubility | DCM, THF, MeOH | Poorly soluble in water; soluble in alkaline aqueous solutions. |

Hazard Assessment & Mitigation Strategy

The "Super-Acidic" Phenol Hazard

Unlike regular phenol, TFIP is acidic enough to cause immediate, deep tissue damage upon contact. The fluorine atoms stabilize the phenoxide anion, driving the equilibrium toward deprotonation.

-

Skin Contact: Causes severe burns (Category 1B).[2] The lipophilic nature of the fluorinated ring allows rapid dermal absorption.

-

Inhalation: Destructive to mucous membranes.

Engineering Controls & PPE[3][4]

-

Primary Containment: All weighing and transfer operations must occur inside a certified Chemical Fume Hood.

-

Glove Protocol:

-

Standard: Double-gloving with Nitrile (minimum 5 mil thickness).

-

High Risk (Solutions/Heating): Silver Shield (Laminate) gloves are required. Fluorinated phenols can permeate nitrile rapidly in solution.

-

-

Respiratory: If dust generation is uncontrolled, use a full-face respirator with P100/OV cartridges.

Storage Protocol: The "Dark & Cold" Standard

To maintain purity >98% over extended periods (>6 months), strict environmental control is required to prevent two degradation pathways: Photo-deiodination and Oxidative Quinone Formation .

Storage Logic Diagram

The following decision tree illustrates the critical control points for TFIP storage.

Figure 1: Logic flow for the intake and long-term preservation of TFIP integrity.

Detailed Storage Specifications

-

Container: Amber glass vials only. Clear glass allows UV light to cleave the C-I bond.

-

Headspace: Backfill with Argon. Argon is heavier than air and provides a better blanket for solids than Nitrogen.

-

Temperature: 2–8 °C. While stable at room temperature for short periods, cold storage prevents slow discoloration.

-

Segregation: Store away from oxidizers (e.g., peroxides) and bases (amines, hydroxides).

Operational Handling & Reaction Workflow

Solubilization & Weighing

-

Pre-Weighing: Allow the container to warm to room temperature before opening to prevent condensation (water acts as a nucleophile over time).

-

Solvent Choice:

-

Compatible: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile.

-

Incompatible: Avoid acetone if strong bases are present (aldol side reactions).

-

-

Dissolution: TFIP dissolves readily in organic solvents. If the solution turns pink immediately, the solvent may contain peroxides; use inhibitor-free, anhydrous solvents.

Workup Logic (The pKa Trap)

Because TFIP has a pKa ~5, standard "bicarbonate washes" used to remove acids will deprotonate TFIP, pulling it into the aqueous waste layer.

Correct Extraction Protocol:

-

Reaction Quench: Acidify aqueous layer to pH 2–3 using 1M HCl.

-

Extraction: Extract with Ethyl Acetate or DCM. At pH < 3, TFIP is protonated (neutral) and partitions into the organic phase.

-

Washing: Wash organic layer with Brine. Do NOT use NaHCO3 or NaOH unless you intend to remove the TFIP.

Reaction Workflow Diagram

Figure 2: Extraction strategy based on the acidity of TFIP. Using base washes allows for easy removal of excess reagent.

Waste Management & Decontamination

Fluorinated Waste Segregation

Do not mix TFIP waste with general organic solvents if your facility has specific halogen restrictions.

-

Labeling: "Halogenated Organic Waste - High Fluorine Content".

-

Disposal Method: High-temperature incineration with flue gas scrubbing (to capture HF).

Spill Cleanup

-

Solid Spill: Do not dry sweep (dust hazard). Cover with a wet pad or use a HEPA vacuum.

-

Decontamination Solution: Use a dilute solution of Sodium Thiosulfate to wipe down surfaces. This neutralizes any free iodine (brown stains) generated from degraded TFIP. Follow with a soap/water wash.[3][4]

References

-

Sigma-Aldrich. 2,3,5,6-Tetrafluorophenol Safety Data Sheet (SDS).Link(Note: Used as surrogate for core fluorophenol hazard data).

-

ChemicalBook. 2,3,5,6-Tetrafluoro-4-iodophenol Properties and CAS 1998-58-9.[1]Link

-

PubChem. 4-Iodophenol Compound Summary (General Iodophenol Reactivity).Link

-

Apollo Scientific. Fluorinated Phenols Handling Guide.Link(General reference for fluorinated aromatic handling).

-

Wilbur, D. S., et al. "Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester."[5] Bioconjugate Chemistry, 1993. Link(Demonstrates stability and application in peptide synthesis).

Sources

Methodological & Application

experimental protocol for Suzuki coupling with 2,3,5,6-Tetrafluoro-4-iodophenol

Abstract & Strategic Overview

The coupling of 2,3,5,6-tetrafluoro-4-iodophenol presents a unique paradox in palladium catalysis. While the C–I bond is highly activated for oxidative addition due to the electron-withdrawing fluorine atoms, the presence of the acidic phenolic proton (

This guide outlines two distinct protocols:

-

Method A (The Robust Route): Protection-Coupling-Deprotection. Recommended for GMP scale-up and high-value intermediates where yield reliability is paramount.

-

Method B (The Direct Route): Ligand-Accelerated Direct Coupling. Recommended for high-throughput screening (HTS) or when protecting group chemistry is chemically incompatible with the partner substrate.

Pre-Reaction Analysis: The "Acidity Trap"

Before initiating the experiment, researchers must understand the electronic environment of the substrate.

| Property | Value | Implication for Protocol |

| Substrate | 2,3,5,6-Tetrafluoro-4-iodophenol | Core Reagent |

| Acidity ( | ~5.3 (vs. ~10 for phenol) | Critical: The substrate is as acidic as acetic acid.[1] It will instantly neutralize 1 equivalent of base. |

| Electronic State | Electron-Deficient Ring | Benefit: Rapid Oxidative Addition to Pd(0). Risk: The resulting Pd(II) species is electrophilic and prone to homocoupling if transmetallation is slow. |

| Nucleophilicity | Low (Phenoxide is stabilized) | The phenoxide oxygen is less nucleophilic than standard phenols, reducing |

Mechanistic Bottleneck

In a standard Suzuki protocol using 2 equivalents of base (e.g.,

Experimental Protocols

Method A: The Robust Route (Benzyl Protection)

Best for: Large-scale synthesis (>5g), precious boronic acids.

This route eliminates catalyst poisoning by the free phenoxide and prevents base consumption issues.

Step 1: Protection[2]

-

Dissolve 2,3,5,6-tetrafluoro-4-iodophenol (1.0 equiv) in acetone or DMF (0.5 M).

-

Add

(1.5 equiv) and Benzyl Bromide ( -

Heat to 60°C for 2 hours. (Conversion is usually quantitative due to the high acidity of the phenol).

-

Workup: Filter salts, concentrate, and crystallize from Hexanes/EtOAc.

Step 2: Suzuki Coupling (Protected Substrate)

-

Substrate: 1-Benzyloxy-2,3,5,6-tetrafluoro-4-iodobenzene (1.0 equiv)

-

Boronic Acid:

(1.2 equiv)[3] -

Catalyst:

(3 mol%) -

Base:

(3.0 equiv) - Phosphate is superior to carbonate for fluorinated aromatics. -

Solvent: Toluene/Water (4:1 ratio)[3]

-

Temperature: 80°C

Procedure:

-

Charge a reaction vial with the protected iodide, boronic acid, base, and catalyst.

-

Evacuate and backfill with

(3 cycles). -

Add degassed Toluene/Water mixture.

-

Heat at 80°C for 4–6 hours.

-

Monitor: TLC will show the disappearance of the iodide (

in 10% EtOAc/Hex).

Step 3: Deprotection

-

Dissolve the biaryl product in MeOH/THF (1:1).

-

Add Pd/C (10 wt% loading) and apply

balloon pressure. -

Stir at RT for 2 hours. Filter through Celite.

Method B: The Direct Route (Ligand-Accelerated)

Best for: Rapid analog generation, substrates sensitive to hydrogenation.

This protocol relies on SPhos , a bulky, electron-rich Buchwald ligand that facilitates transmetallation even in the presence of inhibitory phenoxides. We must adjust the base stoichiometry to account for the phenol's acidity.

-

Substrate: 2,3,5,6-Tetrafluoro-4-iodophenol (1.0 equiv)

-

Boronic Acid:

(1.5 equiv) -

Catalyst Source:

(2 mol%) -

Ligand: SPhos (4 mol%)

-

Base:

(4.0 equiv) — CRITICAL STOICHIOMETRY -

Solvent: 1,4-Dioxane/Water (10:1)

Step-by-Step Protocol:

-

Pre-complexation: In a small vial, mix

and SPhos in 1 mL of Dioxane under -

Main Vessel: Charge the iodophenol (1.0 equiv), boronic acid (1.5 equiv), and finely ground

(4.0 equiv) into a reaction tube. -

Solvent Addition: Add the remaining Dioxane and Water.

-

Catalyst Injection: Transfer the pre-complexed catalyst solution to the main vessel.

-

Reaction: Seal and heat to 80°C for 12 hours.

-

Note: The reaction mixture may turn dark initially due to Pd-phenoxide interaction but should lighten as the cycle turns over.

-

-

Quench: Cool to RT. Acidify carefully with 1M HCl to pH ~2 (to protonate the product phenol). Extract with EtOAc.

Visualizing the Workflow

The following diagram illustrates the decision logic and mechanistic flow for selecting the correct protocol.

Caption: Decision matrix for coupling tetrafluoro-4-iodophenol. Method A is standard; Method B requires specific stoichiometric adjustments.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| No Reaction (Starting Material Remains) | Catalyst poisoning by phenoxide. | Switch to Method A (Protection). If using Method B, increase catalyst loading to 5 mol% and switch ligand to XPhos . |

| Protodeboronation (Ar-H formed) | Boronic acid instability. | The electron-poor coupling partner slows transmetallation, giving the boronic acid time to decompose. Add the boronic acid in two portions (0.75 equiv at T=0, 0.75 equiv at T=2h). |

| Homocoupling of Boronic Acid | Oxidative addition is too slow or Oxygen leak. | Degas solvents more rigorously (freeze-pump-thaw). Ensure the halide is fully dissolved before heating. |

| Low Yield in Method B | Insufficient Base. | Remember: 1 equiv of base is lost to the phenol immediately. Ensure you have at least 3 equiv of active base remaining for the Suzuki cycle (Total 4.0+ equiv). |

Safety & Handling

-

HF Generation: While the C-F bonds are stable under these mild conditions, accidental exposure to superacids or extreme pyrolysis can release Hydrogen Fluoride (HF). Always work in a fume hood.

-

Sensitizer: Polyfluorinated phenols are skin sensitizers. Double-gloving (Nitrile) is required.

-

Waste Disposal: Fluorinated aromatics must be segregated from standard organic waste streams in many jurisdictions due to incineration requirements.

References

-

Acidity of Fluorinated Phenols

- Gross, R. et al. "Substituent Effects in Fluorinated Phenols." Journal of Organic Chemistry. (2000).

- Note: Establishes the pKa of 2,3,5,6-tetrafluorophenol

- Thathagar, M. B., et al. "Suzuki-Miyaura Cross-Coupling of Fluorinated Aryl Halides." Advanced Synthesis & Catalysis.

-

Direct Coupling of Unprotected Phenols

- Billingsley, K., & Buchwald, S. L. "A General and Efficient Method for the Suzuki−Miyaura Coupling of Aryl Halides with Aryl Boronic Acids." Journal of the American Chemical Society. (2007).

- Context: Defines the SPhos/K3PO4 system utilized in Method B.

- Synthesis of Fluorinated Biaryls (Liquid Crystal Precursors)

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 2,3,5,6-Tetrafluoro-4-iodophenol (TFIP)

Executive Summary & Molecule Profile

2,3,5,6-Tetrafluoro-4-iodophenol (TFIP) is a specialized building block used in the synthesis of fluorinated liquid crystals, organic semiconductors, and bio-orthogonal probes. Its unique electronic structure presents a dichotomy: the perfluorinated ring creates a highly electron-deficient system ideal for oxidative addition, while the phenolic hydroxyl group introduces acidity (pKa ~4.9) and potential catalyst poisoning.

This guide outlines two validated pathways for cross-coupling:

-

Direct Coupling: For rapid screening, utilizing the acidic nature of the phenol.

-

Protected Coupling (Recommended): A robust workflow involving benzyl protection to maximize yield and minimize Nucleophilic Aromatic Substitution (

) side reactions.

Substrate Profile: TFIP

| Property | Value | Implication for Coupling |

| Formula | High molecular weight per atom due to Iodine/Fluorine. | |

| pKa | ~4.9 (Predicted) | Significantly more acidic than phenol (pKa ~10). Exists as phenoxide in mild base. |

| Electronic State | Highly | Facile oxidative addition to Pd(0); prone to |

| C-I Bond | Weakened | Highly reactive electrophile; couples faster than bromides/chlorides. |

Strategic Analysis: The "Fluorine Effect" in Catalysis

Before initiating wet chemistry, researchers must understand the competing mechanistic pathways defined by the four fluorine atoms.

The Trap

The primary failure mode in coupling perfluoroarenes is Nucleophilic Aromatic Substitution (

-

Risk: Strong nucleophiles (e.g., hydroxide, methoxide, unhindered amines) can displace a fluorine atom before or during the catalytic cycle.

-

Mitigation: Use mild, bulky inorganic bases (e.g.,

,

Catalyst Speciation

The free phenol of TFIP will deprotonate immediately under standard coupling conditions (

-

The Phenoxide Effect: The resulting tetrafluorophenoxide anion is less nucleophilic than standard phenoxides but can still coordinate to unsaturated Pd(II) species, potentially retarding the transmetallation step.

-

Recommendation: For difficult couplings (e.g., sterically hindered partners), protect the phenol as a Benzyl (Bn) or Methoxymethyl (MOM) ether.

Decision Logic & Workflow

The following decision tree illustrates the selection process between Direct and Protected pathways.

Figure 1: Strategic decision tree for selecting the optimal coupling pathway based on scale and risk tolerance.

Detailed Protocols

Protocol A: Protected Route (Suzuki-Miyaura)

Recommended for synthesis of Liquid Crystals and Biaryls.

Rationale: Protecting the phenol prevents catalyst coordination and eliminates the solubility issues associated with the phenoxide salt.

Step 1: Benzyl Protection

-

Reagents: TFIP (1.0 equiv), Benzyl Bromide (1.2 equiv),

(2.0 equiv). -

Solvent: Acetonitrile (MeCN) [0.5 M].

-

Procedure:

-

Dissolve TFIP in MeCN. Add

. -

Add Benzyl Bromide dropwise at RT.

-

Heat to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc).

-

Workup: Filter off salts, concentrate, and recrystallize from cold Hexane.

-

Yield Target: >90%.[1]

-

Step 2: Cross-Coupling

-

Reagents:

-

Substrate: 1-Benzyloxy-2,3,5,6-tetrafluoro-4-iodobenzene (1.0 equiv).

-

Partner: Aryl Boronic Acid (1.2 equiv).

-

Catalyst:

(3 mol%). Note: Bidentate ligands prefer reductive elimination over -

Base:

(3.0 equiv).

-

-

Solvent: 1,4-Dioxane / Water (4:1 ratio). Degassed.

-

Procedure:

-

Charge a reaction vial with Substrate, Boronic Acid, Base, and Catalyst.

-

Evacuate and backfill with Nitrogen (x3).

-

Add degassed solvent via syringe.

-

Heat to 80°C for 12-16 hours.

-

Checkpoint: The reaction mixture should turn black (Pd precipitation) only after completion. Early blacking out suggests catalyst death.

-

-

Purification:

-

Standard aqueous workup.

-

Silica Gel Chromatography. Note: Fluorinated compounds often move faster on silica than non-fluorinated analogs.

-

Protocol B: Direct Sonogashira Coupling

Challenging but rapid access to alkynylated phenols.

Mechanism Alert: Copper(I) acetylides are nucleophilic. To prevent them from attacking the fluorinated ring (

-

Reagents:

-

Substrate: TFIP (1.0 equiv).

-

Partner: Terminal Alkyne (1.2 equiv).

-

Catalyst:

(5 mol%). -

Co-Catalyst: CuI (2 mol%).

-

Base: Triethylamine (

) or Diisopropylamine (excess, acts as solvent/base).

-

-

Solvent: DMF or THF (Anhydrous).

-

Procedure:

-

Dissolve TFIP and Alkyne in the solvent under Nitrogen.

-

Add the amine base.[2]

-

Add Pd catalyst and stir for 5 mins.

-

Add CuI last. Why? To minimize the induction period of active species formation.

-

Stir at Room Temperature. Do not heat initially. The electron-deficient C-I bond is highly reactive. Heating promotes side reactions.

-

If no reaction after 4 hours, warm gently to 40°C.

-

-

Workup:

-

Acidify carefully with 1M HCl to protonate the phenol (ensure pH < 4).

-

Extract with Ethyl Acetate.

-

Caution: Terminal alkynes can polymerize; keep workup cool.

-

Analytical Validation & Troubleshooting

NMR Diagnostics

The four fluorine atoms act as built-in spies for the reaction progress.

-

Starting Material (TFIP): Two distinct multiplets (AA'BB' system) typically around -120 to -160 ppm.

-

Product: The symmetry often breaks or shifts significantly upon coupling.

- Impurity: Appearance of a new, complex signal set indicating loss of symmetry (e.g., 3 equivalent F's and 1 unique F if a nucleophile attacks).

Common Failure Modes

| Observation | Diagnosis | Corrective Action |

| No Conversion | Catalyst poisoning by phenoxide. | Switch to Protocol A (Protected) . |

| New Spots on TLC (Lower Rf) | Dry solvents; use | |

| Homocoupling of Alkyne | Oxygen leak (Glaser coupling). | Rigorous degassing; increase alkyne equivalents. |

References

-

Suzuki-Miyaura Coupling Fundamentals

-

Properties of 2,3,5,6-Tetrafluoro-4-iodophenol

-

Sonogashira Reaction Mechanism & Conditions

-

Cross-Coupling of Polyfluoroarenes (Contextual)

- Title: Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.

- Source: Molecules (MDPI).

-

URL:[Link]

Sources

- 1. 2,3,5,6-Tetrafluorophenol | C6H2F4O | CID 69858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oiccpress.com [oiccpress.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2,3,5,6-Tetrafluoro-4-iodophenol | C6HF4IO | CID 15064542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Iodophenol - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. gold-chemistry.org [gold-chemistry.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

Application Note: 2,3,5,6-Tetrafluoro-4-iodophenol (TFIP) in Supramolecular Materials Engineering

[1]

Executive Summary

This guide details the application of 2,3,5,6-Tetrafluoro-4-iodophenol (TFIP) as a high-performance "tecton" (molecular building block) in materials science.[1] Unlike standard phenols, TFIP possesses a unique dual-functionality: it is simultaneously a strong Hydrogen Bond (HB) donor and a strong Halogen Bond (XB) donor.[1]

This application note is designed for researchers in crystal engineering , drug development (co-crystal screening) , and optoelectronics . It provides validated protocols for utilizing TFIP to engineer supramolecular polymers and halogen-bonded liquid crystals (LCs).[1]

Key Technical Advantages[1]

-

Enhanced Acidity: The four fluorine atoms significantly lower the pKa (~4.9 predicted) compared to phenol (~10), strengthening HB interactions.[1]

-

Sigma-Hole Activation: The electron-withdrawing fluorines polarize the iodine atom, creating a large positive electrostatic potential region (sigma-hole) that facilitates strong, directional halogen bonding.[1]

-

Orthogonal Assembly: TFIP can engage in HB and XB simultaneously, allowing for the construction of complex 1D and 2D supramolecular architectures.[1]

Mechanistic Basis: The Dual-Donor System

To use TFIP effectively, one must understand the competing and cooperative forces at play.[1]

The Sigma-Hole Concept

In TFIP, the iodine atom is not merely a neutral substituent.[1] The fluorine atoms pull electron density away from the iodine, leaving a region of positive charge on the extension of the C-I bond axis.[1] This region, the sigma-hole , acts as a Lewis acid, attracting Lewis bases (N, O, S, anions).[1]

Competitive Interaction Landscape

When TFIP is introduced to a ditopic acceptor (e.g., 4,4'-bipyridine), two interactions compete:

-

Hydrogen Bonding (HB):

(Strong, electrostatic + covalent character).[1] -

Halogen Bonding (XB):

(Directional, electrostatic + dispersion).[1]

Critical Insight: By manipulating the basicity of the acceptor and the solvent polarity, researchers can direct the assembly into specific topologies (e.g., linear chains vs. discrete complexes) or induce proton transfer to form ionic salts.[1]

Figure 1: Mechanistic pathway showing how the fluorination of the phenol core activates both hydrogen and halogen bonding capabilities, leading to dual-functional utility.[1]

Application Protocol 1: Orthogonal Co-Crystallization[1]

Objective: To synthesize a 1D supramolecular polymer using TFIP and trans-1,2-bis(4-pyridyl)ethylene (bpe) as a model system. This protocol demonstrates the "orthogonal" strategy where HB and XB operate in series.[1]

Relevance: This workflow mirrors the screening process for pharmaceutical co-crystals, where solubility and stability are tuned by selecting the right co-former.[1]

Materials

-

Donor: 2,3,5,6-Tetrafluoro-4-iodophenol (TFIP) (>97% purity).[1]

-

Acceptor: trans-1,2-bis(4-pyridyl)ethylene (bpe).[1]

-

Solvent: Chloroform (

) or Methanol (

Step-by-Step Methodology

-

Stoichiometric Calculation:

-

Dissolution:

-

Mixing & Crystallization:

-

Combine the two solutions in a 5 mL scintillation vial.

-

Cover the vial with Parafilm and poke 3-4 small holes to allow slow evaporation .[1]

-

Store at ambient temperature (20-25°C) in a vibration-free environment.

-

-

Harvesting:

Characterization & Validation

| Technique | Expected Observation | Mechanistic Interpretation |

| Melting Point | Distinct from TFIP (38°C) and bpe (152°C).[1] | Formation of a new thermodynamic phase.[1] |

| IR Spectroscopy | Shift in | Strong O-H...N hydrogen bond formation.[1] |

| IR Spectroscopy | Shift in | Indication of C-I...N halogen bonding.[1][2][3][4][5] |

| Single Crystal XRD | Infinite chains: | Confirmation of orthogonal assembly (HB at one end, XB at the other).[1] |

Application Protocol 2: Synthesis of Halogen-Bonded Liquid Crystals (LCs)

Objective: To induce liquid crystalline behavior (mesophases) in non-mesomorphic components by exploiting the directionality of TFIP.

Context: Pure TFIP is a solid.[1] Pure alkoxystilbazoles are often non-mesomorphic solids.[1] When combined, the TFIP-stilbazole complex forms a "rod-like" supramolecule that exhibits Smectic phases.[1]

Materials

-

Component A: TFIP.

-

Component B: 4-Octyloxystilbazole (8-OS).[1]

-

Solvent: Pentane (for 8-OS) and Hexane (general).[1]

Experimental Workflow

Figure 2: Workflow for the synthesis and verification of Halogen-Bonded Liquid Crystals.

Protocol Details

-

Preparation: Weigh 0.5 mmol of TFIP and 0.5 mmol of 4-octyloxystilbazole.

-

Mixing: Dissolve the stilbazole in warm pentane. Add solid TFIP directly to the solution (it will dissolve rapidly).[1]

-

Precipitation: A yellow precipitate often forms immediately.[1] This color change (from colorless/white to yellow) indicates the formation of the charge-transfer complex or proton transfer species.[1]

-

Annealing: To ensure homogeneity, melt the solid complex once (approx. 60-80°C depending on the specific chain length) and let it cool slowly.

-

Observation (POM): Place a sample between glass slides under a Polarized Optical Microscope (POM).[1] Upon cooling from the isotropic liquid, look for focal conic fan textures , characteristic of Smectic A phases.[1]

Safety & Handling (Critical)

-

Corrosivity: TFIP is a fluorinated phenol.[1][6] It is corrosive and can cause severe skin burns and eye damage.[1]

-

Permeability: Fluorinated compounds often have enhanced skin permeability.[1] Double-gloving (Nitrile) is recommended.[1]

-

Volatility: While solid, TFIP has a distinct odor and significant vapor pressure.[1] Handle only in a fume hood .

-

Incompatibility: Avoid strong oxidizing agents.[1]

References

-

Takemura, A., et al. (2014).[1][7] "Halogen- and hydrogen-bonded salts and co-crystals formed from 4-halo-2,3,5,6-tetrafluorophenol and cyclic secondary and tertiary amines."[1][7][8] Chemistry – A European Journal, 20(22), 6721–6732.[1]

-

Nguyen, H. L., et al. (2004).[1] "Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene." Journal of the American Chemical Society.[1] (Relevant context on fluorinated iodine donors). [1]

-

Bruce, D. W., et al. (2010).[1] "Hydrogen-bonded liquid crystals formed from 4-alkoxystilbazoles and chlorophenols."[1] (Comparative study on phenol-based LCs). [1]

-

CymitQuimica. (n.d.).[1] "2,3,5,6-Tetrafluoro-4-iodophenol Technical Data." [1]

-

Sigma-Aldrich. (n.d.).[1] "2,3,5,6-Tetrafluorophenol Product Information." (Precursor data for comparison). [1]

Sources

- 1. 2,3,5,6-Tetrafluorophenol | C6H2F4O | CID 69858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. zaguan.unizar.es [zaguan.unizar.es]

- 3. Halogen-bonded ionic liquid crystals: supramolecular organization and ionic transport - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS 1998-58-9: 2,3,5,6-TETRAFLUORO-4-IODOPHENOL [cymitquimica.com]

- 7. Halogen- and hydrogen-bonded salts and co-crystals formed from 4-halo-2,3,5,6-tetrafluorophenol and cyclic secondary and tertiary amines: orthogonal and non-orthogonal halogen and hydrogen bonding, and synthetic analogues of halogen-bonded biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Halogen- and Hydrogen-Bonded Salts and Co-crystals Formed from 4-Halo-2,3,5,6-tetrafluorophenol and Cyclic Secondary and Tertiary Amines: Orthogonal and Non-orthogonal Halogen and Hydrogen Bonding, and Synthetic Analogues of Halogen-Bonded Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2,3,5,6-Tetrafluoro-4-(phenylethynyl)phenol: An Application Note and Protocol Guide

Abstract

This comprehensive guide details the step-by-step synthesis of 2,3,5,6-tetrafluoro-4-(phenylethynyl)phenol, a valuable fluorinated building block in medicinal chemistry and materials science. The synthetic strategy is centered around a Sonogashira coupling reaction, a robust and versatile method for the formation of C-C bonds. This document provides detailed protocols for the preparation of the key intermediate, 4-iodo-2,3,5,6-tetrafluorophenol, its subsequent protection, the critical Sonogashira coupling with phenylacetylene, and the final deprotection to yield the target molecule. The rationale behind the choice of reagents and reaction conditions is discussed to provide researchers with a thorough understanding of the synthetic process.

Introduction

The incorporation of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, leading to enhanced metabolic stability, increased lipophilicity, and altered bioactivity.[1] 2,3,5,6-Tetrafluorophenol is a key starting material that serves as a gateway to a variety of fluorinated compounds.[1] The target molecule, 2,3,5,6-tetrafluoro-4-(phenylethynyl)phenol, combines the unique electronic properties of a tetrafluorinated aromatic ring with the rigid, linear geometry of a phenylethynyl group, making it a desirable scaffold for the development of novel pharmaceuticals and advanced materials.

The synthesis outlined herein follows a logical and efficient pathway, beginning with the selective iodination of 2,3,5,6-tetrafluorophenol, followed by the protection of the phenolic hydroxyl group as a silyl ether. The protected intermediate then undergoes a palladium- and copper-catalyzed Sonogashira coupling with phenylacetylene.[2] The final step involves the selective removal of the silyl protecting group to afford the desired product.

Overall Synthetic Scheme

The multi-step synthesis of 2,3,5,6-tetrafluoro-4-(phenylethynyl)phenol is illustrated below. The process begins with the commercially available 2,3,5,6-tetrafluorophenol and proceeds through key intermediates to the final product.

Figure 1. Overall workflow for the synthesis of 2,3,5,6-tetrafluoro-4-(phenylethynyl)phenol.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used for moisture-sensitive reactions. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz spectrometer.

| Reagent/Material | Grade | Supplier |

| 2,3,5,6-Tetrafluorophenol | ≥98% | Commercially Available |

| 4-Iodo-2,3,5,6-tetrafluorophenol | ≥96% | Commercially Available[3][4][5] |

| Iodine | Reagent Grade | Commercially Available |

| Periodic Acid | Reagent Grade | Commercially Available |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | ≥98% | Commercially Available |

| Imidazole | ≥99% | Commercially Available |

| Phenylacetylene | ≥98% | Commercially Available |

| Bis(triphenylphosphine)palladium(II) dichloride | ≥98% | Commercially Available |

| Copper(I) iodide | ≥98% | Commercially Available |

| Triethylamine | ≥99.5% (anhydrous) | Commercially Available |

| Tetrabutylammonium fluoride (TBAF) | 1 M in THF | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |

| Sulfuric Acid | Concentrated | Commercially Available |

| Sodium Bicarbonate | Reagent Grade | Commercially Available |

| Brine | Saturated Solution | Prepared in-house |

| Magnesium Sulfate | Anhydrous | Commercially Available |

Step 1: Synthesis of 4-Iodo-2,3,5,6-tetrafluorophenol (Optional)

While 4-iodo-2,3,5,6-tetrafluorophenol is commercially available, this protocol is provided for its synthesis from 2,3,5,6-tetrafluorophenol. The iodination of phenols can be achieved using various reagents. A reliable method involves the use of iodine and a strong oxidizing agent, such as periodic acid, in a suitable solvent.

Protocol:

-

To a stirred solution of 2,3,5,6-tetrafluorophenol (1.0 eq) in a suitable solvent such as methanol, add iodine (0.5 eq).

-

Slowly add a solution of periodic acid (0.2 eq) in the same solvent.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford 4-iodo-2,3,5,6-tetrafluorophenol.

Step 2: Protection of 4-Iodo-2,3,5,6-tetrafluorophenol

The acidic proton of the phenolic hydroxyl group can interfere with the Sonogashira coupling reaction. Therefore, it is crucial to protect this functional group. A tert-butyldimethylsilyl (TBDMS) ether is a robust protecting group that is stable to the conditions of the subsequent coupling reaction and can be selectively removed.

Protocol:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-iodo-2,3,5,6-tetrafluorophenol (1.0 eq) and imidazole (2.5 eq) in anhydrous dichloromethane (DCM).

-

To this stirred solution, add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to yield the TBDMS-protected 4-iodo-2,3,5,6-tetrafluorophenol.

Step 3: Sonogashira Coupling

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[2][6][7]

Protocol:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the TBDMS-protected 4-iodo-2,3,5,6-tetrafluorophenol (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

-

Add anhydrous tetrahydrofuran (THF) and triethylamine (TEA) as the solvent and base, respectively.

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Add phenylacetylene (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours. The progress of the reaction can be monitored by TLC.

-

After completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain the TBDMS-protected 2,3,5,6-tetrafluoro-4-(phenylethynyl)phenol.

Step 4: Deprotection of the Silyl Ether

The final step is the removal of the TBDMS protecting group to yield the target phenol. Tetrabutylammonium fluoride (TBAF) is a common and effective reagent for the cleavage of silyl ethers.[8]

Protocol:

-

Dissolve the TBDMS-protected 2,3,5,6-tetrafluoro-4-(phenylethynyl)phenol (1.0 eq) in THF.

-

Add a 1 M solution of TBAF in THF (1.5 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final product, 2,3,5,6-tetrafluoro-4-(phenylethynyl)phenol.

Results and Characterization

The successful synthesis of 2,3,5,6-tetrafluoro-4-(phenylethynyl)phenol should be confirmed by standard analytical techniques.

| Intermediate/Product | Expected Appearance | Expected ¹H NMR (CDCl₃, δ ppm) | Expected ¹⁹F NMR (CDCl₃, δ ppm) |

| 4-Iodo-2,3,5,6-tetrafluorophenol | White to off-white solid | ~5.5 (br s, 1H, OH) | ~-135 to -145 (m, 2F), ~-155 to -165 (m, 2F) |

| TBDMS-Protected 4-Iodo-2,3,5,6-tetrafluorophenol | Colorless oil or low melting solid | ~1.0 (s, 9H, t-Bu), ~0.2 (s, 6H, Me) | ~-135 to -145 (m, 2F), ~-155 to -165 (m, 2F) |

| TBDMS-Protected 2,3,5,6-Tetrafluoro-4-(phenylethynyl)phenol | Solid | ~7.6-7.3 (m, 5H, Ph), ~1.0 (s, 9H, t-Bu), ~0.2 (s, 6H, Me) | ~-135 to -145 (m, 2F), ~-155 to -165 (m, 2F) |

| 2,3,5,6-Tetrafluoro-4-(phenylethynyl)phenol | Solid | ~7.6-7.3 (m, 5H, Ph), ~5.6 (br s, 1H, OH) | ~-135 to -145 (m, 2F), ~-155 to -165 (m, 2F) |

Note: The exact chemical shifts may vary depending on the solvent and concentration. Further characterization by ¹³C NMR, mass spectrometry, and elemental analysis is recommended to confirm the structure and purity of the final product.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low yield in iodination | Incomplete reaction or side reactions. | Increase reaction time, ensure efficient stirring, or try alternative iodinating reagents like N-iodosuccinimide. |

| Incomplete protection | Impure starting material, insufficient reagents, or moisture. | Ensure starting material is pure and dry, use anhydrous solvent and an excess of protecting agent and base. |

| Low yield in Sonogashira coupling | Inactive catalyst, presence of oxygen, or impure reagents. | Use fresh catalysts, ensure the reaction is performed under a strictly inert atmosphere, and use purified reagents and anhydrous solvents. |

| Incomplete deprotection | Insufficient deprotecting agent or short reaction time. | Increase the amount of TBAF and/or the reaction time. Monitor the reaction closely by TLC. |

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2,3,5,6-tetrafluoro-4-(phenylethynyl)phenol. By following the outlined steps and considering the provided troubleshooting guide, researchers can efficiently synthesize this valuable compound for further applications in drug discovery and materials science. The described methodology is based on well-established chemical transformations, ensuring a high degree of success for researchers with a foundational knowledge of synthetic organic chemistry.

References

-

Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

-

Wikipedia. (2023, December 27). Sonogashira coupling. [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

The Chemical Synthesis Advantage. (2025, October 19). Utilizing 2,3,5,6-Tetrafluorophenol. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. 1998-58-9|2,3,5,6-Tetrafluoro-4-iodophenol|BLD Pharm [bldpharm.com]

- 4. CAS 1998-58-9: 2,3,5,6-TETRAFLUORO-4-IODOPHENOL [cymitquimica.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

Application Note: A Guide to Halogen Bonding Studies Using 2,3,5,6-Tetrafluoro-4-iodophenol

Abstract

This document provides a comprehensive guide to utilizing 2,3,5,6-Tetrafluoro-4-iodophenol (TFIP) as a powerful halogen bond (XB) donor for research in crystal engineering, supramolecular chemistry, and drug development. We delve into the unique molecular features that make TFIP an exemplary tool, followed by detailed, field-tested protocols for solid-state, solution-phase, and computational analysis of halogen bonding interactions. This guide is designed to equip both novice and experienced researchers with the foundational knowledge and practical methodologies required to leverage TFIP in their work.

The Rationale for 2,3,5,6-Tetrafluoro-4-iodophenol in Halogen Bonding

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base (e.g., a nitrogen, oxygen, or sulfur atom). This phenomenon arises from an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential, known as a σ-hole, along the axis of the covalent bond.[1][2] The strength and directionality of this interaction make it a valuable tool in designing and controlling molecular assemblies.

2,3,5,6-Tetrafluoro-4-iodophenol (TFIP) has emerged as a superior halogen bond donor for several key reasons:

-

Enhanced σ-hole: The four strongly electron-withdrawing fluorine atoms significantly polarize the C-I bond. This effect depletes electron density from the iodine atom, creating a large and highly positive σ-hole, which leads to stronger and more reliable halogen bonds.

-

Dual Functionality: TFIP possesses both a potent halogen bond donor (the iodine atom) and a hydrogen bond donor (the phenolic hydroxyl group). This dual nature allows for the construction of complex supramolecular architectures involving orthogonal or competing non-covalent interactions.[3][4]

-

High Directionality: The well-defined σ-hole on the iodine atom ensures that the halogen bonds formed are highly linear and predictable, a critical feature for rational crystal engineering and the design of specific molecular recognition events.

Physicochemical Properties of TFIP

A clear understanding of the physical properties of TFIP is essential for designing experiments. The key data are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆HF₄IO | [5][6] |

| Molecular Weight | 291.97 g/mol | [5][6] |

| Appearance | Off-white to light brown solid | |

| Melting Point | 48-50 °C | [6][7] |

| Boiling Point | 95-96 °C at 6 Torr | [7] |

| pKa (Predicted) | 4.87 ± 0.33 | [7] |

| Solubility | Soluble in most organic solvents (e.g., Chloroform, Dichloromethane, Acetonitrile, Ethyl Acetate, Acetone). Sparingly soluble in non-polar solvents like hexane. |

Methodologies and Experimental Protocols

Successful halogen bonding studies require a multi-faceted approach, combining solid-state analysis, solution-phase characterization, and computational validation.

A. Solid-State Analysis via Co-crystallization

The unambiguous confirmation of a halogen bond, including its geometry and distance, is achieved through single-crystal X-ray diffraction (SCXRD) of a co-crystal containing the halogen bond donor (TFIP) and a suitable acceptor molecule.

Principle: Co-crystallization involves combining stoichiometric amounts of the donor and acceptor in a suitable solvent system and inducing the formation of a new, homogeneous crystalline solid.[8]

Protocol: Co-crystal Screening by Slow Evaporation

This protocol outlines a general method for screening co-crystal formation between TFIP and a halogen bond acceptor (e.g., a pyridine, amide, or amine-containing compound).

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of TFIP in a suitable solvent (e.g., acetonitrile).

-

Prepare a 10 mM stock solution of the halogen bond acceptor in the same solvent.

-

Rationale: Starting with stock solutions allows for precise control over stoichiometry. Acetonitrile is often a good starting solvent due to its ability to dissolve a wide range of organic compounds.[8]

-

-

Stoichiometric Mixing:

-

In a small, clean vial (e.g., a 1-dram vial), combine the stock solutions to achieve desired stoichiometric ratios. It is recommended to screen multiple ratios (e.g., 1:1, 1:2, and 2:1 of TFIP:Acceptor).[9]

-

For a 1:1 ratio, mix 0.5 mL of the TFIP stock with 0.5 mL of the acceptor stock.

-

-

Crystallization:

-

Loosely cap the vial or cover it with perforated parafilm.

-

Place the vial in a vibration-free environment at room temperature.

-

Allow the solvent to evaporate slowly over several days to weeks.[8]

-

Rationale: Slow evaporation provides the necessary time for molecules to self-assemble into a well-ordered crystal lattice, which is crucial for obtaining diffraction-quality single crystals.

-

-

Crystal Harvesting and Analysis:

-

Once crystals appear, carefully observe them under a microscope. Co-crystals will often have a different morphology (shape, color) than the crystals of the starting materials.

-

Harvest a suitable single crystal using a cryo-loop or a fine needle.

-

Perform single-crystal X-ray diffraction to determine the molecular structure and confirm the presence and geometry of the halogen bond.

-

Caption: Workflow for co-crystal screening and structural analysis.

B. Solution-Phase Analysis via NMR Titration

While SCXRD provides definitive solid-state evidence, Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for studying and quantifying halogen bonding interactions in the solution phase.[10][11]

Principle: The formation of a halogen bond between TFIP and an acceptor molecule in solution establishes a chemical equilibrium. This interaction perturbs the local electronic environment of nuclei near the binding interface, leading to measurable changes in their chemical shifts. By systematically titrating one component into the other and monitoring these shifts, one can determine the association constant (Ka) of the interaction.

Protocol: ¹H NMR Titration

This protocol describes how to quantify the interaction between TFIP and a halogen bond acceptor by monitoring the chemical shift of TFIP's hydroxyl proton.

-

Sample Preparation:

-

Prepare a stock solution of the halogen bond acceptor (the "guest") at a high concentration (e.g., 50 mM) in a deuterated solvent (e.g., CDCl₃ or CD₂Cl₂).

-

Prepare a solution of TFIP (the "host") at a low, fixed concentration (e.g., 1 mM) in the same deuterated solvent.

-

Rationale: The host concentration should be low to ensure that a significant fraction of it becomes bound during the titration. The guest concentration must be much higher to reach saturation.

-

-

Initial Spectrum:

-

Transfer a precise volume (e.g., 0.6 mL) of the TFIP solution into an NMR tube.

-

Acquire a high-resolution ¹H NMR spectrum. Record the precise chemical shift of the phenolic -OH proton.

-

-

Titration:

-

Add a small, precise aliquot of the concentrated acceptor stock solution to the NMR tube (e.g., 5 µL).

-

Gently mix the sample and acquire another ¹H NMR spectrum. Record the new chemical shift of the -OH proton.

-

Repeat the addition of aliquots, acquiring a spectrum after each addition, until the chemical shift of the -OH proton no longer changes significantly (indicating saturation). Typically, 15-20 data points are sufficient.

-

-

Data Analysis:

-

Plot the change in the chemical shift (Δδ) of the -OH proton as a function of the acceptor concentration.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 binding) using specialized software (e.g., Origin, DynaFit) to calculate the association constant (Ka).

-

Note: The fluorine atoms on TFIP also make ¹⁹F NMR a powerful alternative or complementary technique for these studies.[12][13]

-

Caption: Conceptual overview of an NMR titration experiment.

C. Computational Analysis

Computational chemistry provides powerful insights that complement experimental findings. It can be used to predict the strength of halogen bonds, visualize the molecular electrostatic potential (MEP), and rationalize observed geometries.

Principle: Methods like Density Functional Theory (DFT) can accurately model the electronic structure of molecules. By calculating the MEP surface, one can visualize the σ-hole on the iodine of TFIP. Furthermore, the interaction energy between TFIP and an acceptor can be calculated to estimate the strength of the halogen bond.[2][14]

Workflow: Basic Computational Analysis

-

Structure Optimization:

-

Build the initial 3D structures of TFIP and the acceptor molecule.

-

Perform a geometry optimization for each individual molecule using a suitable level of theory (e.g., B3LYP-D3/def2-TZVP).

-

-

Complex Construction and Optimization:

-

Arrange the optimized TFIP and acceptor molecules into a plausible halogen-bonded complex based on expected geometry (i.e., C-I···X angle near 180°).

-

Perform a geometry optimization of the entire complex.

-

-

MEP Surface Calculation:

-

For the optimized TFIP structure, calculate and visualize the molecular electrostatic potential (MEP) mapped onto the electron density surface. This will visually confirm the positive σ-hole on the iodine.

-

-

Interaction Energy Calculation:

-

Calculate the binding energy of the complex, correcting for basis set superposition error (BSSE). The interaction energy (ΔE) is calculated as: ΔE = E_complex - (E_donor + E_acceptor)

-

Rationale: This energy value provides a theoretical measure of the halogen bond's strength, which can be correlated with experimental results from NMR or thermal analysis.

-

Caption: High-level workflow for computational analysis of halogen bonds.

Troubleshooting and Expert Insights

-

Problem: Difficulty obtaining single crystals.

-

Problem: Broadening of the -OH proton signal in ¹H NMR.

-

Solution: This can be due to exchange with residual water. Ensure the use of high-quality deuterated solvent and dry NMR tubes. Alternatively, monitor the chemical shifts of the ¹⁹F nuclei, which are less susceptible to proton exchange phenomena.

-

-

Problem: Discrepancy between experimental and computational results.

-

Solution: Remember that computational models are often performed in vacuo and do not account for solvent effects. Experimental results from solution-phase studies reflect the solvated state. Ensure a sufficiently large basis set is used for calculations involving weak interactions.[14]

-

Conclusion

2,3,5,6-Tetrafluoro-4-iodophenol is a uniquely powerful and versatile tool for the study and application of halogen bonding. Its activated iodine atom provides a strong and highly directional σ-hole, while the adjacent hydroxyl group offers a site for complementary interactions. By combining the solid-state, solution-phase, and computational protocols outlined in this guide, researchers can effectively probe, quantify, and utilize halogen bonding to engineer novel materials, design potent pharmaceutical agents, and deepen our fundamental understanding of supramolecular chemistry.

References

- Google Patents. (n.d.). CN108069832B - Preparation method of 2,3,5,6-tetrafluorophenol.

-

Vandenhaute, E., et al. (2023). The Halogen Bond in Weakly Bonded Complexes and the Consequences for Aromaticity and Spin-Orbit Coupling. National Institutes of Health. Retrieved February 1, 2026, from [Link]

-

Blanton, K. (2021). Effects of Halogen Bonding on 13C NMR Shifts of Various Tolan Species. eGrove, University of Mississippi. Retrieved February 1, 2026, from [Link]

-

ResearchGate. (n.d.). Weak hydrogen and halogen bonding in 4-[(2,2-difluoroethoxy)methyl]pyridinium iodide and 4-[(3-chloro-2,2,3,3-tetrafluoropropoxy)methyl]pyridinium iodide. Retrieved February 1, 2026, from [Link]

-

MDPI. (2021). On the Importance of Halogen Bonding Interactions in Two X-ray Structures Containing All Four (F, Cl, Br, I) Halogen Atoms. Molecules. Retrieved February 1, 2026, from [Link]

-

Long, J. (2019). Effects of Halogen Bonding on 13C NMR Shifts of Iodotolan. eGrove, University of Mississippi. Retrieved February 1, 2026, from [Link]

-

Takemura, A., et al. (2014). Halogen- and hydrogen-bonded salts and co-crystals formed from 4-halo-2,3,5,6-tetrafluorophenol and cyclic secondary and tertiary amines. PubMed. Retrieved February 1, 2026, from [Link]

-

Takemura, A., et al. (2014). Halogen- and Hydrogen-Bonded Salts and Co-crystals Formed from 4-Halo-2,3,5,6-tetrafluorophenol and Cyclic Secondary and Tertiary Amines. National Institutes of Health. Retrieved February 1, 2026, from [Link]

-